N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-7-8-14(9-13(12)2)10-18(23)21-20-22-19-15-5-3-4-6-16(15)24-11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVMCIPLEHMXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Chromeno-Thiazole Core:
- Starting with a suitable chromone derivative, the chromeno-thiazole core can be synthesized through a cyclization reaction with a thioamide.
- Reaction conditions: The cyclization is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-150°C).
-
Acylation Reaction:
- The chromeno-thiazole intermediate is then subjected to an acylation reaction with 3,4-dimethylphenylacetyl chloride to form the final product.
- Reaction conditions: This step is typically performed in the presence of a base such as triethylamine (TEA) and a solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Halide derivatives in the presence of a base like sodium hydroxide (NaOH) in an organic solvent like ethanol.
Major Products Formed:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Pharmacology: Research has focused on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biology: The compound is used as a tool in biological studies to investigate cellular pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno-Thiazol Derivatives with Varied Acetamide Substituents
- Compound 13 (): Structure: 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide. Key Differences: The acetamide side chain includes a 2,4-dichlorophenyl group instead of 3,4-dimethylphenyl. Physicochemical Data: Melting point = 216–220°C; IR peaks at 1714 cm⁻¹ (C=O), 753 cm⁻¹ (C–Cl); MS m/z = 446.30 (M⁺).
- N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide (): Structure: Diphenyl substitution on the acetamide moiety. Key Differences: Bulkier diphenyl groups increase steric hindrance compared to the 3,4-dimethylphenyl group. Synthetic Notes: Similar chromeno-thiazol core synthesis likely involves cyclocondensation of thioamide intermediates with chromene derivatives .
Benzothiazole-Isoquinoline Acetamide Derivatives ()
- Compounds 4k–4p: Structure: Benzothiazole linked to dihydroisoquinoline via acetamide. Substituents include methoxy, fluoro, nitro, and halogens. Key Differences: Benzothiazole replaces the chromeno-thiazol system; dihydroisoquinoline introduces a basic nitrogen. Data Comparison:
| Parameter | Target Compound | 4k–4p Derivatives |
|---|---|---|
| HPLC Purity | Not reported | 90.8–94.8% |
| Melting Point (°C) | Not reported | 240.6–260.1 |
| Yield (%) | Not reported | 71.83–86.40 |
Triazole- and Azole-Modified Acetamides ()
- Compound 6m (): Structure: Naphthalenyloxy-methyl triazole-acetamide. Spectral Data: IR peaks at 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C–Cl); HRMS [M+H]⁺ = 393.1112 .
- Compounds 5a–m (): Structure: Benzothiazole-acetamides with triazole/imidazole substituents. Key Differences: Alkoxybenzothiazole core vs. chromeno-thiazol; heterocyclic substituents (e.g., triazole) may improve solubility. Synthetic Route: Chloroacetyl chloride intermediates react with azoles under basic conditions .
Structural and Functional Insights
Impact of Substituents on Bioactivity
- Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., 3,4-dimethylphenyl) increase lipophilicity, favoring membrane penetration .
- Heterocyclic Diversity: Chromeno-thiazol systems (target compound) offer planar rigidity for intercalation, while triazoles () provide hydrogen-bonding sites.
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews its synthesis, chemical properties, and most importantly, its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.42 g/mol. The compound features a chromene ring fused with a thiazole moiety and an acetamide functional group. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O2S |
| Molecular Weight | 366.42 g/mol |
| Structural Features | Chromene, Thiazole |
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of 3,4-dimethylbenzoyl chloride with thiazole derivatives followed by cyclization with chromene derivatives under controlled conditions to ensure high yields.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism : The compound may disrupt bacterial cell membranes or inhibit specific enzymes critical for bacterial survival.
- Case Studies : In vitro tests have shown effectiveness against a range of Gram-positive and Gram-negative bacteria.
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- Mechanism : It is believed to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway.
- Research Findings : Studies have reported a decrease in cell viability in various cancer cell lines when treated with this compound.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 18 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies:
- Mechanism : The compound may inhibit the release of pro-inflammatory cytokines and modulate the activity of cyclooxygenase enzymes.
- Experimental Evidence : Animal models have shown reduced inflammation markers following administration of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
